molecular formula C8H6F3NO3 B1320750 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol CAS No. 700362-32-9

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol

Cat. No.: B1320750
CAS No.: 700362-32-9
M. Wt: 221.13 g/mol
InChI Key: ABHAFAQMIBXHIR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol is an organic compound with the molecular formula C8H6F3NO3 It is characterized by the presence of a trifluoromethyl group and a nitrophenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol typically involves the reaction of 2-nitrobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of trifluoroethanol to the aldehyde group of 2-nitrobenzaldehyde. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Formation of trifluoroacetophenone or trifluoroacetic acid.

    Reduction: Formation of 2-amino-2,2,2-trifluoro-1-(2-nitrophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group enhances the compound’s ability to form stable complexes with proteins and other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler analog with similar trifluoromethyl functionality but lacking the nitrophenyl group.

    2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol: A positional isomer with the nitro group at the para position.

    2,2,2-Trifluoro-1-(9-anthryl)ethanol: A compound with a larger aromatic system.

Uniqueness

2,2,2-Trifluoro-1-(2-nitrophenyl)ethanol is unique due to the combination of the trifluoromethyl group and the ortho-nitrophenyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-3-1-2-4-6(5)12(14)15/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHAFAQMIBXHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595931
Record name 2,2,2-Trifluoro-1-(2-nitrophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700362-32-9
Record name 2,2,2-Trifluoro-1-(2-nitrophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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